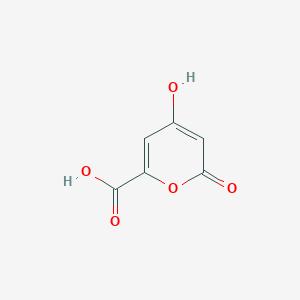

4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid

Description

Historical Context and Evolution of Pyranone Chemistry

The chemistry of pyranones, while its roots extend back over a century, remained largely underdeveloped until the mid-20th century. Early work primarily focused on the isolation and structural elucidation of naturally occurring pyranone-containing compounds. A significant turning point was the isolation of triacetic acid lactone and tetracetic acid lactone in 1967 from Penicillium stipitatum, which was crucial for understanding the polyketide pathways of biosynthesis in nature. urfu.ru

The evolution of pyranone chemistry has seen a shift from reliance on natural extraction to the development of sophisticated synthetic and biotechnological methods. researchgate.net Advances in synthetic organic chemistry have led to various strategies for constructing the 4-hydroxy-2-pyrone core, with biomimetic approaches based on the cyclization of 1,3,5-tricarbonyl compounds being the most common. mdpi.comurfu.ru More recently, the focus has expanded to include green chemistry principles, utilizing renewable feedstocks like carbohydrates and C6 aldaric acids for pyrone synthesis. researchgate.netresearcher.life

Significance of the 2H-Pyran-2-one Scaffold in Organic and Medicinal Chemistry

The 2H-pyran-2-one scaffold, particularly the 4-hydroxy substituted variant, is a privileged structure in medicinal chemistry due to its widespread presence in natural products with diverse and potent biological activities. mdpi.comresearchgate.net These activities include antibacterial, antifungal, anti-inflammatory, cytotoxic, and immunosuppressive effects. bohrium.com The polyfunctional nature of these molecules, possessing both electrophilic and nucleophilic centers, makes them attractive starting points for the development of new therapeutic agents. encyclopedia.pub

In organic synthesis, the 4-hydroxy-2-pyrone ring is a versatile building block. encyclopedia.pub Its ability to undergo ring-opening transformations or modifications allows for its conversion into a variety of other molecular architectures, including aromatic compounds, polymers, and other heterocyclic systems like azaheterocycles. mdpi.comencyclopedia.pub Two of the most studied 4-hydroxy-2-pyrones, triacetic acid lactone and dehydroacetic acid, are produced industrially and demonstrate the broad utility of this class of compounds. mdpi.comencyclopedia.pub

| Natural Product Containing 2H-Pyran-2-one Scaffold | Biological Activity |

| Corallopyronin A | Antibiotic (preclinical studies) |

| Hispidin | Antioxidant, anti-inflammatory |

| Dehydroacetic acid | Antibacterial, fungicidal (food preservative E265) |

| Pogostone | Antibacterial, anti-cancer, insect repellent |

| Aspopyrone A | Protein tyrosine phosphatase 1B (PTP1B) inhibitor |

This table presents a selection of natural products containing the 2H-pyran-2-one scaffold and their noted biological activities. mdpi.combohrium.com

Overview of Research Trajectories for 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid and Structural Analogues

Current research on this compound and its analogues is largely driven by the principles of sustainable chemistry and the search for novel bioactive compounds. A major research trajectory is the development of green synthetic routes from renewable resources. For instance, an eco-friendly synthesis of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid has been developed from galactaric acid (mucic acid), a derivative of galactose. researchgate.net Similarly, mucic and glucaric acid salts can be converted into 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salts, which can then be quantitatively converted to the corresponding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid. researchgate.netresearcher.life

Another significant area of research is the use of biotechnological methods. Advances in synthetic biology and metabolic engineering are being harnessed to improve the microbial production of 4-hydroxy-2-pyrones from simple sugars like glucose. mdpi.com These biocatalytic approaches offer advantages such as high stereoselectivity and the use of readily available starting materials. bohrium.com

Furthermore, the derivatization of the 4-hydroxy-2-pyrone core is an active field of investigation. By modifying the substituents on the pyran ring, researchers aim to synthesize new molecules with tailored biological activities or material properties. For example, esters of 4-hydroxy-2-oxo-6-arylcyclohexene-2-carboxylic acids have been used as enolnucleophiles in three-component reactions to synthesize new carbanelated derivatives of 2-amino-4H-pyran, which are of interest for pharmacological studies. nuph.edu.ua The versatility of the this compound scaffold ensures its continued importance in the development of new pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai

| Structural Analogue/Derivative | Research Focus/Application |

| 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid | Synthesis from renewable aldaric acids; precursor for aromatic compounds. researchgate.net |

| 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salts | Green synthesis from mucic and glucaric acids; intermediate for 3-hydroxy-2-pyrones. researcher.life |

| Esters of 4-hydroxy-2-oxo-6-arylcyclohexene-2-carboxylic acids | Substrates for the synthesis of novel 2-amino-4H-pyran derivatives for pharmacological investigation. nuph.edu.ua |

| 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo- | Investigated for potential antimicrobial, antioxidant, and anti-inflammatory effects. ontosight.ai |

This table highlights some structural analogues of this compound and their respective areas of research and potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-oxopyran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O5/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2,7H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYXNGISVJUBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(OC1=O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 2 Oxo 2h Pyran 6 Carboxylic Acid

Classical and Contemporary Synthetic Routes to 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid

The synthesis of this compound can be approached through various strategies, ranging from traditional multi-step sequences to more streamlined one-pot methodologies.

Discussion of Multi-step Synthesis Strategies

Multi-step synthesis provides a reliable, albeit often lengthy, approach to complex molecules like this compound. A plausible and established route for a closely related analogue, 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, starts from renewable resources like aldaric acids, such as mucic acid. This suggests a potential pathway that could be adapted for the synthesis of the 4-hydroxy isomer.

A hypothetical multi-step synthesis inspired by established methods could involve the following key transformations:

Cyclization and Decarboxylation: A common strategy for forming the pyran-2-one ring is the cyclization of 1,3,5-tricarbonyl compounds or their equivalents. For instance, the condensation of a suitable C5 building block with a C1 carboxylating agent, followed by intramolecular cyclization, would furnish the core heterocyclic structure.

Functional Group Interconversion: Introduction of the hydroxyl group at the C4 position can be achieved through various methods. One approach involves the oxidation of a precursor lacking the hydroxyl group, followed by reduction or rearrangement. Alternatively, a precursor with a protected hydroxyl group or a leaving group at the C4 position could be deprotected or substituted, respectively.

A summary of a potential multi-step synthetic approach is presented in the table below.

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Condensation and Cyclization | Diethyl acetonedicarboxylate, Sodium ethoxide | Diethyl 2-oxo-2H-pyran-4,6-dicarboxylate |

| 2 | Selective Hydrolysis | NaOH (aq), then H3O+ | 4-Carboxy-2-oxo-2H-pyran-6-carboxylic acid |

| 3 | Decarboxylation | Heat | 2-Oxo-2H-pyran-6-carboxylic acid |

| 4 | Hydroxylation | To be determined based on reactivity | This compound |

This table represents a generalized and hypothetical multi-step synthesis. Specific reagents and conditions would require experimental optimization.

Exploration of One-Pot Reaction Methodologies

One-pot reactions offer significant advantages over multi-step syntheses by reducing reaction time, minimizing waste, and simplifying purification processes. For the synthesis of pyran derivatives, one-pot multi-component reactions (MCRs) have gained considerable attention.

A potential one-pot strategy for the synthesis of this compound could involve the condensation of a β-keto ester, an aldehyde, and a source of the carboxyl group in the presence of a suitable catalyst. While a specific one-pot synthesis for the target molecule is not extensively documented, related pyran systems are often synthesized through such convergent approaches tandfonline.comsemanticscholar.org. For instance, the reaction of an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound can yield highly functionalized 4H-pyrans growingscience.com. Adapting such a methodology would require careful selection of starting materials to incorporate the desired carboxylic acid and hydroxyl functionalities.

Novel Synthetic Approaches and Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly methods. This has led to the exploration of catalytic syntheses and the application of green chemistry principles.

Catalytic Synthesis and Mechanistic Studies

The use of catalysts can significantly enhance the efficiency and selectivity of synthetic transformations. For the synthesis of pyran derivatives, both homogeneous and heterogeneous catalysts have been employed. For example, the use of KOH-loaded calcium oxide has been reported as an efficient catalyst for the one-pot synthesis of 4H-pyran derivatives under solvent-free conditions growingscience.com. The proposed mechanism for such reactions often involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization growingscience.com.

A plausible catalytic cycle for the formation of a pyran ring is depicted below:

Catalyst Activation: The basic catalyst deprotonates the active methylene compound.

Knoevenagel Condensation: The resulting carbanion attacks the aldehyde to form an α,β-unsaturated intermediate.

Michael Addition: A second active methylene compound adds to the α,β-unsaturated system.

Intramolecular Cyclization and Tautomerization: The intermediate cyclizes and tautomerizes to form the stable pyran ring.

Detailed mechanistic studies, including kinetic analysis and computational modeling, would be crucial to optimize the catalytic synthesis of this compound and to understand the role of the catalyst in controlling the reaction pathway and stereoselectivity.

Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green approaches can be envisioned.

A notable example of a green synthesis for a related compound is the conversion of mucic acid, a renewable feedstock derived from biomass, into 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid using acetic anhydride (B1165640) researchgate.netresearcher.life. This method avoids the use of hazardous reagents and minimizes waste. The key steps in this environmentally benign process are outlined below.

| Step | Transformation | Reagents and Conditions | Green Chemistry Principle |

| 1 | Acetylation and Cyclization | Acetic anhydride, controlled pH | Use of a less hazardous reagent |

| 2 | Hydrolysis | Hydrochloric acid | Atom economy |

| 3 | Thermal Decarboxylation | Heat | Energy efficiency |

This table illustrates a green synthetic route to a related pyran derivative, highlighting the application of green chemistry principles.

Other green strategies applicable to the synthesis of the target compound include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of biodegradable catalysts semanticscholar.org.

Chemical Reactivity and Derivatization Mechanisms of this compound

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the enolic hydroxyl group, the α,β-unsaturated lactone system, and the carboxylic acid moiety. The pyran-2-one ring is known to undergo a variety of transformations, acting as a versatile scaffold for the synthesis of other heterocyclic systems researchgate.net.

The presence of the hydroxyl group at the C4 position enhances the nucleophilicity of the ring and can direct electrophilic substitution reactions. The carboxylic acid at the C6 position can undergo typical reactions of carboxylic acids, such as esterification and amidation.

Key reaction types and potential derivatization pathways include:

Electrophilic Aromatic Substitution-type Reactions: The electron-rich pyran ring can undergo reactions with electrophiles, although the reactivity is influenced by the electron-withdrawing nature of the carbonyl and carboxyl groups.

Nucleophilic Attack: The carbonyl groups at C2 and the ester linkage are susceptible to nucleophilic attack, which can lead to ring-opening reactions.

Diels-Alder Reactions: The diene system within the pyran ring can participate in Diels-Alder cycloadditions, providing a route to complex bicyclic structures.

Rearrangements: Under certain conditions, pyran-2-ones can undergo rearrangements to form other heterocyclic systems, such as pyridones or furans researchgate.net.

A summary of potential derivatization reactions is provided in the table below.

| Reaction Type | Reagent | Potential Product |

| Esterification | Alcohol, Acid catalyst | 4-hydroxy-2-oxo-2H-pyran-6-carboxylate ester |

| Amidation | Amine, Coupling agent | 4-hydroxy-2-oxo-2H-pyran-6-carboxamide |

| Etherification | Alkyl halide, Base | 4-alkoxy-2-oxo-2H-pyran-6-carboxylic acid |

| Halogenation | Halogenating agent | Halogen-substituted pyran-2-one derivative |

This table outlines potential derivatization reactions of this compound.

The rich chemistry of the 4-hydroxy-2-pyrone scaffold suggests that the title compound is a valuable intermediate for the synthesis of a diverse range of more complex molecules with potential applications in various fields of chemistry.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the C-6 position of this compound is a prime site for modification, allowing for the introduction of various functional groups through established carboxylic acid chemistry.

One of the most common transformations is the formation of amides. This can be achieved by reacting the carboxylic acid with an amine in the presence of a suitable coupling agent. For a closely related compound, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives have been synthesized using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent and N-methylmorpholine (NMM) as a base tubitak.gov.tr. This methodology is expected to be applicable to this compound. The general scheme for this reaction involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack by the amine to form the corresponding amide.

| Reagent | Coupling Agent | Base | Product | Reference |

| Aromatic Amine | TBTU | NMM | N-Aryl-4-hydroxy-2-oxo-2H-pyran-6-carboxamide | tubitak.gov.tr |

| Aliphatic Amine | Not specified | Not specified | N-Alkyl-4-hydroxy-2-oxo-2H-pyran-6-carboxamide | Inferred |

Esterification of the carboxylic acid group represents another important transformation. While specific examples for this compound are not prevalent in the literature, standard esterification methods are expected to be effective. These include Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst, or reaction with an alkyl halide in the presence of a base. For instance, the synthesis of pyridine-2,6-dicarboxylic acid esters has been achieved by reacting the corresponding acyl chlorides with alcohols mdpi.commdpi.com. A similar approach, involving the conversion of the carboxylic acid of the title compound to its acyl chloride followed by reaction with an alcohol, would be a viable route to its esters.

Reactions at the Hydroxyl Group

The C-4 hydroxyl group of this compound is enolic and exhibits acidic properties, making it amenable to O-functionalization reactions such as etherification and acylation.

Etherification can be accomplished under various conditions. For example, 4-hydroxy-6-alkyl-2-pyrones have been shown to act as effective nucleophilic partners in Mitsunobu reactions and oxa-Michael additions, leading to the formation of complex 2-pyronyl ethers nih.gov. The Mitsunobu reaction typically involves the use of a phosphine reagent, such as triphenylphosphine, and a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD), to facilitate the coupling of the hydroxyl group with a primary or secondary alcohol.

Acylation of the hydroxyl group can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction would lead to the formation of the corresponding ester at the C-4 position. While specific examples for the title compound are scarce, the acylation of related pyran-2,4,6-trione has been reported, yielding O-acyl derivatives rsc.org.

| Reaction Type | Reagents | Product |

| Etherification (Mitsunobu) | Alcohol, PPh3, DEAD | 4-Alkoxy-2-oxo-2H-pyran-6-carboxylic acid |

| Acylation | Acyl chloride, Base | 4-Acyloxy-2-oxo-2H-pyran-6-carboxylic acid |

Transformations of the Pyranone Ring System

The 2-pyrone ring is an electron-deficient system, making it susceptible to various transformations, including nucleophilic and electrophilic attacks, as well as ring-opening and ring-closing reactions.

Electrophilic and Nucleophilic Additions/Substitutions

The electron-rich C-3 and C-5 positions of the 4-hydroxy-2-pyrone ring are susceptible to electrophilic substitution. Reactions such as halogenation and formylation can introduce new functional groups onto the pyranone core. For instance, the Vilsmeier-Haack reaction has been used to introduce a formyl group at the C-3 position of related 2-oxopyran systems mdpi.comresearchgate.netresearchgate.net.

The pyranone ring, particularly at the C-2 and C-6 positions, is electrophilic and can undergo nucleophilic attack. This often leads to ring-opening, which is discussed in the next section. However, under certain conditions, nucleophilic substitution can occur. For example, in related pyranone systems, displacement of a leaving group at the C-4 position by a nucleophile has been observed.

Ring-Opening and Ring-Closing Reactions

The 2-pyrone ring is prone to ring-opening upon treatment with nucleophiles. Strong bases like sodium hydroxide can induce hydrolysis of the ester linkage, leading to the formation of an open-chain carboxylic acid derivative. This reactivity is a key feature of the pyranone system and can be exploited for further synthetic transformations rsc.org. For example, the reaction of a 4-oxo-4H-pyran-3-carboxylate with sodium hydroxide has been shown to proceed via a conjugate nucleophilic addition at the C-2 position, followed by ring opening and subsequent ring closure to form a 4-hydroxy-2-pyrone organic-chemistry.orgvapourtec.com.

Decarboxylation is another significant transformation of the pyranone ring system, particularly for derivatives of coumalic acid (2-oxo-2H-pyran-6-carboxylic acid). Thermal decarboxylation of coumalic acid over copper has been used to prepare 2H-pyran-2-one wisconsin.edu. Similarly, 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) can be decarboxylated to yield γ-pyrone rsc.orgresearchgate.net. It is conceivable that under appropriate conditions, this compound could undergo decarboxylation to yield 4-hydroxy-2H-pyran-2-one.

| Reaction Type | Reagent/Condition | Product |

| Ring-Opening | NaOH | Open-chain dicarboxylic acid derivative |

| Decarboxylation | Heat, Copper catalyst | 4-Hydroxy-2H-pyran-2-one |

Furthermore, the pyranone ring can participate as a diene in Diels-Alder reactions, leading to the formation of bicyclic adducts which can be further transformed. Coumalic acid and its derivatives are known to undergo inverse electron demand Diels-Alder reactions mdpi.comorganic-chemistry.orgwisconsin.edu.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Hydroxy 2 Oxo 2h Pyran 6 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments work in concert to establish the carbon framework and the connectivity between protons and carbons.

In the ¹H NMR spectrum, the two protons on the pyran ring are expected to appear as distinct doublets in the olefinic region, with their chemical shifts influenced by the electron-withdrawing nature of the adjacent oxygen and carbonyl groups. The acidic protons of the hydroxyl and carboxylic acid groups would typically appear as broad singlets, and their signals can be confirmed by D₂O exchange.

The ¹³C NMR spectrum would show six distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbons of the lactone and carboxylic acid would resonate at the lowest field (typically >160 ppm). The sp²-hybridized carbons of the pyran ring would appear in the intermediate region, while the carbon bearing the hydroxyl group would also be significantly deshielded.

Conformational analysis of pyran derivatives often reveals non-planar structures; however, the unsaturated 2-oxo-2H-pyran ring is expected to be largely planar. beilstein-journals.orgbeilstein-archives.org NMR data, supplemented by computational calculations, can provide insights into the preferred orientation of the rotatable carboxylic acid group relative to the pyran ring.

Interactive Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~162 |

| C3 | ~6.2 (d) | ~102 |

| C4 | - | ~165 |

| C5 | ~6.9 (d) | ~110 |

| C6 | - | ~155 |

| COOH | - | ~168 |

| 4-OH | ~11.0 (br s) | - |

| COOH | ~13.0 (br s) | - |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₄O₅).

Under ionization conditions, such as electrospray ionization (ESI) or electron ionization (EI), the molecule will fragment in a predictable manner. The fragmentation pathways are key to confirming the structure. For this compound, characteristic fragmentation would likely involve:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group, a very common fragmentation for this functional group.

Decarbonylation: Loss of CO (28 Da) from the pyranone ring.

Loss of water: Elimination of H₂O (18 Da).

Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion (such as the molecular ion) and induce further fragmentation, providing more detailed structural insights and helping to map the complete fragmentation pathway.

Isotopic profiling is another critical aspect of mass spectrometry. The relative abundance of the M+1 peak, which arises from the natural abundance of the ¹³C isotope, can be used to confirm the number of carbon atoms in the molecule or its fragments. For organic acids, isotopic analysis can be a sophisticated tool for metabolic studies and pathway elucidation. sc.eduthermofisher.com

Interactive Table: Plausible Mass Spectrometry Fragments

| Fragment Ion | Proposed Formula | Calculated m/z |

| [M-H]⁻ | [C₆H₃O₅]⁻ | 167.00 |

| [M-H-CO₂]⁻ | [C₅H₃O₃]⁻ | 123.01 |

| [M-H-CO₂-CO]⁻ | [C₄H₃O₂]⁻ | 95.01 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of the functional groups within this compound. nih.gov The analysis of these spectra is crucial for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding.

The IR spectrum is expected to be dominated by several characteristic absorption bands. spectroscopyonline.comlibretexts.org The O-H stretching vibrations from both the carboxylic acid and the phenol-like hydroxyl group would result in a very broad and strong absorption band in the 3300-2500 cm⁻¹ region. orgchemboulder.com This broadening is a classic indicator of strong hydrogen bonding, which is expected as carboxylic acids typically form dimers in the solid state. spectroscopyonline.comechemi.com

The carbonyl (C=O) stretching region is also highly informative. Two distinct C=O stretching bands are expected: one for the α,β-unsaturated lactone (ester) of the pyranone ring and another for the carboxylic acid. These typically appear in the 1760-1690 cm⁻¹ range. orgchemboulder.com The exact positions can be affected by conjugation and hydrogen bonding. Other key vibrations include C=C stretching of the pyran ring (~1640 cm⁻¹) and C-O stretching (~1320-1210 cm⁻¹). orgchemboulder.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C and C=O double bonds, which are highly polarizable, are expected to produce strong signals. This can help in resolving and assigning the vibrational modes in a complex molecule.

Interactive Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | IR | 3300-2500 | Strong, Broad |

| C-H stretch (alkene) | IR/Raman | 3100-3000 | Medium |

| C=O stretch (lactone) | IR/Raman | ~1740-1710 | Strong |

| C=O stretch (acid) | IR/Raman | ~1710-1680 | Strong |

| C=C stretch | IR/Raman | ~1650-1600 | Medium-Strong |

| C-O stretch | IR | ~1320-1210 | Strong |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would allow for the accurate measurement of bond lengths, bond angles, and torsion angles, confirming the planarity of the 2-oxo-2H-pyran ring system. nih.gov

Interactive Table: Hypothetical Key Crystallographic Parameters

| Parameter | Description | Expected Value |

| C=O Bond Length (Lactone) | Length of the carbonyl bond in the ring | ~1.21 Å |

| C=O Bond Length (Acid) | Length of the carbonyl bond in the acid | ~1.22 Å |

| C=C Bond Length | Length of the double bonds in the ring | ~1.34 - 1.36 Å |

| O-H···O H-Bond Distance | Distance between acid groups in a dimer | ~2.65 Å |

| Torsion Angles | Dihedral angles within the pyran ring | Close to 0° (indicating planarity) |

Circular Dichroism (CD) Spectroscopy for Chiral Analogues and Stereochemical Assignment

The parent molecule, this compound, is achiral and therefore will not exhibit a signal in circular dichroism (CD) spectroscopy. However, CD spectroscopy is an exceptionally powerful technique for the stereochemical analysis of chiral analogues. chiralabsxl.com

If a chiral center were introduced into the molecule, for example, by adding a substituent at the C3 position, the resulting enantiomers would interact differently with circularly polarized light. The CD spectrum measures this differential absorption, producing positive or negative bands known as Cotton effects. The two enantiomers of a chiral analogue would produce mirror-image CD spectra. chiralabsxl.com

This technique is invaluable for assigning the absolute configuration of a chiral molecule. chiralabsxl.comnih.gov By comparing the experimentally measured CD spectrum with a spectrum calculated for a specific enantiomer (e.g., the R-enantiomer) using computational methods (see section 3.6), an unambiguous assignment of the absolute stereochemistry can be made. nih.gov Thus, while not applicable to the parent compound, CD is a critical tool in the broader context of its potentially chiral derivatives.

Computational Spectroscopy for Theoretical Spectral Prediction and Interpretation

Computational spectroscopy, primarily using Density Functional Theory (DFT), has become an essential partner to experimental techniques for structural elucidation. bookpi.orgderpharmachemica.commdpi.com By creating a theoretical model of this compound, a wide range of spectroscopic properties can be predicted and compared with experimental data. ijcce.ac.irnih.gov

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, various properties can be calculated:

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts with high accuracy, aiding in the assignment of complex spectra. bookpi.orgijcce.ac.ir

Vibrational Spectra: DFT calculations can predict the vibrational frequencies and intensities for both IR and Raman spectra. This is particularly useful for assigning specific bands in the experimental spectrum to specific molecular motions. nih.govresearchgate.net

Electronic Spectra: Time-dependent DFT (TD-DFT) can predict electronic transitions, which correspond to UV-Vis absorption spectra. For chiral analogues, TD-DFT is the standard method for calculating theoretical CD spectra, which is crucial for determining absolute configuration. nih.govotago.ac.nz

The synergy between computational prediction and experimental measurement provides a much higher level of confidence in the final structural assignment than either method could alone. bookpi.orgotago.ac.nz

Interactive Table: Comparison of Hypothetical Experimental and DFT-Calculated Data

| Parameter | Technique | Experimental Value | Calculated Value (DFT) |

| C5-H Proton Shift | ¹H NMR | ~6.9 ppm | ~6.85 ppm |

| C2 Carbonyl Carbon Shift | ¹³C NMR | ~162 ppm | ~161.5 ppm |

| Lactone C=O Stretch | IR | ~1725 cm⁻¹ | ~1730 cm⁻¹ (scaled) |

| Max Absorption | UV-Vis | ~310 nm | ~305 nm |

Synthesis and Structure Activity Relationship Sar Studies of Derivatives and Analogues of 4 Hydroxy 2 Oxo 2h Pyran 6 Carboxylic Acid

Design and Synthesis of Carboxylic Acid Esters and Amides of 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid

The carboxylic acid moiety at the C-6 position of the pyranone ring offers a prime site for derivatization into esters and amides. These modifications are often pursued to alter physicochemical properties such as solubility, lipophilicity, and metabolic stability, which can in turn influence biological activity.

Esterification: The synthesis of esters is typically achieved through standard acid-catalyzed esterification reactions with various alcohols. For instance, reaction with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst yields the corresponding methyl or ethyl esters. More complex esters can be synthesized by employing coupling agents or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with the desired alcohol.

Amidation: The synthesis of amides from this compound generally involves the use of coupling agents to facilitate the formation of the amide bond with a primary or secondary amine. One reported method for the synthesis of amide derivatives of a similar pyranone involved the use of TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) as a coupling agent and N-methylmorpholine (NMM) as a base. tubitak.gov.tr This approach allows for the introduction of a wide range of amine-containing fragments, leading to a diverse library of amide derivatives. tubitak.gov.tr

The following table summarizes representative examples of ester and amide derivatives:

| Derivative Type | R Group | Synthetic Method |

| Ester | -CH3 | Acid-catalyzed esterification |

| Ester | -CH2CH3 | Acid-catalyzed esterification |

| Amide | -NH-Aryl | Coupling agent (e.g., TBTU) |

| Amide | -NH-Alkyl | Coupling agent (e.g., TBTU) |

Preparation of Ether and Acyl Derivatives at the Hydroxyl Position

The hydroxyl group at the C-4 position is another key functional handle for derivatization. Its modification into ethers and acyl derivatives can significantly impact the electronic properties and hydrogen bonding capabilities of the molecule.

Etherification: The synthesis of ether derivatives at the 4-hydroxy position can be accomplished through various methods. The Williamson ether synthesis is a common approach, which involves deprotonating the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. youtube.com Another effective method is the Mitsunobu reaction, which allows for the coupling of the 4-hydroxy-2-pyrone with a wide range of alcohols under mild conditions. beilstein-journals.org This reaction has been shown to tolerate various functional groups, providing a versatile route to functionalized 2-pyronyl ethers. beilstein-journals.org

Acylation: Acylation of the 4-hydroxyl group is typically achieved by reacting the parent compound with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction introduces an ester functionality at the C-4 position, which can serve as a prodrug moiety or modulate the compound's activity.

Below is a table illustrating examples of these derivatives:

| Derivative Type | R Group | Synthetic Method |

| Ether | -CH3 | Williamson ether synthesis |

| Ether | -CH2-Aryl | Mitsunobu reaction |

| Acyl | -C(O)CH3 | Acylation with acetyl chloride |

| Acyl | -C(O)Ph | Acylation with benzoyl chloride |

Modification of the Pyranone Ring via Substitution or Annulation

Direct modification of the pyranone ring through substitution or the fusion of additional rings (annulation) opens up avenues to novel and structurally complex analogues.

Substitution Reactions: The pyranone ring can undergo electrophilic substitution reactions at the C-3 and C-5 positions. mdpi.com Reactions such as halogenation, nitration, and acylation can introduce new functional groups onto the core structure. For example, bromination or iodination can be used to functionalize these positions. mdpi.com

Annulation Reactions: Annulation, the process of building a new ring onto an existing one, can lead to the formation of fused heterocyclic systems. For example, the reaction of 4-hydroxy-2-pyrones with suitable reagents can lead to the formation of pyrano-fused systems. The synthesis of furo-pyranone frameworks, which are present in various biologically active natural products, has been a significant area of research. rsc.org These syntheses often involve multi-step sequences to construct the fused ring system.

Investigation of Structure-Reactivity Relationships in Novel Derivatives

The synthesis of a diverse range of derivatives allows for the systematic investigation of structure-reactivity relationships. By comparing the chemical reactivity and properties of different analogues, researchers can gain insights into how specific structural modifications influence the molecule's behavior. For instance, the introduction of electron-withdrawing or electron-donating groups on the pyranone ring can alter its susceptibility to nucleophilic or electrophilic attack.

Studies have shown that the dense functionality of 4-hydroxy-2-pyrones leads to a diverse reactivity profile. beilstein-journals.org The acidity of the hydroxyl group and the electrophilicity of the pyranone ring carbons are key factors governing their reactivity. Understanding these relationships is crucial for designing derivatives with specific chemical properties.

Development of Libraries of Pyranone Analogues for Screening Purposes

The development of compound libraries is a cornerstone of modern drug discovery and chemical biology. By synthesizing a large and diverse collection of pyranone analogues, researchers can perform high-throughput screening to identify compounds with desired biological activities.

The synthesis of such libraries often employs combinatorial chemistry principles, where a common core scaffold is systematically decorated with a variety of building blocks. For example, a library of pyrano-furo-pyridone pseudo natural products was synthesized by combining pyridone and dihydropyran fragments. nih.govresearchgate.net Multi-component reactions, which allow for the one-pot synthesis of complex molecules from three or more starting materials, are also a powerful tool for generating diverse libraries of pyran derivatives. researchgate.netnih.gov These libraries can then be screened against various biological targets to identify lead compounds for further development.

Mechanistic Investigations of Biological Activities of 4 Hydroxy 2 Oxo 2h Pyran 6 Carboxylic Acid and Its Analogues Pre Clinical and in Vitro Studies

Antioxidant Mechanisms: Radical Scavenging and Redox Modulation

There are no specific studies available that investigate the radical scavenging and redox modulation mechanisms of 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid. While the pyran scaffold is found in compounds with demonstrated antioxidant activities, the direct antioxidant potential and mechanistic pathways of this specific carboxylic acid derivative have not been reported.

Anti-inflammatory Pathways: Modulation of Inflammatory Mediators and Signaling Cascades

No research data currently exists detailing the anti-inflammatory mechanisms of this compound. Studies on its potential to modulate inflammatory mediators—such as nitric oxide (NO) and prostaglandins—or its effects on signaling cascades like NF-κB have not been published. Research on related kojic acid derivatives has shown inhibition of inflammatory mediators, but these findings cannot be directly attributed to this compound. cymitquimica.com

Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines

There is no published research on the specific antiproliferative and apoptotic mechanisms of this compound in any cancer cell lines. While various other 4H-pyran derivatives have been evaluated for cytotoxic effects and their ability to induce apoptosis through pathways involving caspases, similar investigations for this specific compound have not been documented.

Enzyme Inhibition Studies: Molecular Docking and Kinetic Analysis for Target Identification

Specific enzyme inhibition studies, including molecular docking and kinetic analyses, for this compound are not available in the scientific literature. Although other pyran-containing compounds have been investigated as inhibitors for enzymes such as cyclooxygenase (COX) and cyclin-dependent kinases (CDK2), there is no data to identify or confirm specific enzyme targets for this compound.

Mechanisms of Action in Other Biological Systems (e.g., antimicrobial, antiviral, without clinical human trial data)

There are no specific preclinical or in vitro studies detailing the mechanisms of antimicrobial or antiviral action for this compound. The broader class of pyran derivatives is known to possess a wide range of biological activities, including antimicrobial and antiviral effects. researchgate.net However, dedicated studies to elucidate the specific mechanistic pathways by which this compound may exert such effects have not been reported.

Theoretical and Computational Chemistry Studies of 4 Hydroxy 2 Oxo 2h Pyran 6 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid. Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net

The electronic structure of the molecule is elucidated by analyzing the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. bookpi.org

| Quantum Chemical Parameter | Typical Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |

| Ionization Potential (I) | 7.2 eV | Energy required to remove an electron |

| Electron Affinity (A) | 2.5 eV | Energy released when an electron is added |

| Global Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution |

| Electronegativity (χ) | 4.85 eV | Measures the power to attract electrons |

| Chemical Potential (μ) | -4.85 eV | Relates to the "escaping tendency" of electrons |

Note: The values in this table are representative examples based on similar heterocyclic compounds and are for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis is performed to identify the most stable spatial arrangements (conformers) of the molecule. Computational methods can systematically explore the potential energy surface to locate energy minima corresponding to stable conformers. For pyran-based structures, specific ring conformations, such as the 4C1-like chair conformation, are often found to be the most stable. nih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. youtube.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model conformational changes, molecular vibrations, and interactions with surrounding molecules, such as solvents or biological macromolecules. nih.govmdpi.com

Key metrics are used to analyze the stability of the molecule's conformation during an MD simulation. The Root Mean Square Deviation (RMSD) measures the average deviation of the molecule's backbone atoms from a reference structure, with smaller, stable values indicating conformational stability. The Radius of Gyration (Rg) describes the compactness of the structure. In studies of pyran derivatives interacting with proteins, stable RMSD and Rg values suggest the formation of a stable complex. nih.govresearchgate.net

| MD Simulation Parameter | Typical Result for a Stable Pyran Derivative | Interpretation |

| Simulation Time | 10-100 nanoseconds | Duration of the simulation to observe molecular motion |

| Average RMSD | 0.13 - 0.19 nm | Low and stable values indicate conformational stability of the molecule or complex. mdpi.com |

| Radius of Gyration (Rg) | 1.86 ± 0.02 nm | Consistent values indicate the molecule maintains a stable and compact structure. nih.govresearchgate.net |

| Solvent Accessible Surface Area (SASA) | ~145 nm² | Measures the surface area of the molecule exposed to the solvent, relevant for interaction studies. mdpi.com |

Note: The values are based on published data for pyran derivatives and serve as illustrative examples. nih.govmdpi.comresearchgate.net

Prediction of Spectroscopic Properties using Computational Methods

Computational chemistry is a reliable tool for predicting the spectroscopic signatures of molecules, which is essential for their structural characterization. DFT calculations can accurately predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov

The vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum can be compared with experimental FT-IR and FT-Raman data to assign specific vibrational modes to observed absorption bands. nih.gov Similarly, NMR chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. bookpi.org The high correlation often found between computed and experimental spectra serves as a strong validation of the calculated molecular structure. bookpi.orgnih.gov

| Spectroscopic Data | Computational Prediction Method | Typical Correlation with Experiment |

| FT-IR Vibrational Frequencies | DFT (e.g., B3LYP/6-31G) | High correlation after applying a scaling factor |

| FT-Raman Vibrational Frequencies | DFT (e.g., B3LYP/6-31G) | Good agreement with experimental peak positions |

| ¹H NMR Chemical Shifts | GIAO-DFT | Calculated values are generally in good agreement with experimental data. nih.gov |

| ¹³C NMR Chemical Shifts | GIAO-DFT | Provides reliable prediction for structural assignment |

Note: This table illustrates the application and typical outcomes of computational spectroscopy on related molecules.

Computational Elucidation of Reaction Mechanisms

Theoretical methods are invaluable for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies (the energy barrier between reactants and the transition state) helps in understanding reaction rates and feasibility.

For instance, computational studies on the thermal decomposition of related dihydropyran compounds have used DFT to analyze reaction mechanisms. mdpi.com Such studies can reveal whether a reaction proceeds through a concerted mechanism, like a six-membered cyclic transition state, or a stepwise pathway. mdpi.com Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation can be calculated to provide a comprehensive understanding of the reaction's kinetics and thermodynamics at different temperatures. mdpi.com Semi-empirical methods like AM1 have also been used to study the geometries and heats of formation of intermediates in reactions such as the Vilsmeier-Haack formylation of related oxopyran systems. mdpi.comresearchgate.net

| Reaction Parameter | Computational Method | Significance |

| Transition State Geometry | DFT (e.g., PBE0/6-311+G(d,p)) | Identifies the highest energy point along the reaction coordinate |

| Activation Free Energy (ΔG‡) | DFT | Determines the kinetic feasibility of a reaction; lower values mean faster reactions. mdpi.com |

| Enthalpy of Reaction (ΔH) | DFT | Indicates whether a reaction is exothermic (negative ΔH) or endothermic (positive ΔH) |

| Reaction Pathway Analysis | Intrinsic Reaction Coordinate (IRC) | Confirms that a calculated transition state connects the correct reactants and products |

Note: This table summarizes key parameters calculated in computational studies of reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR can be employed to predict their potential biological effects and guide the synthesis of new, more potent analogues. nih.gov

A QSAR study involves calculating a set of molecular descriptors for each derivative. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. Machine learning algorithms, including CatBoost, Random Forest (RF), and Support Vector Machines (SVM), are then used to build a predictive model that correlates these descriptors with experimentally measured biological activity. nih.govrsc.org

The predictive power of a QSAR model is evaluated using statistical metrics. A high coefficient of determination (R²) and a low Root Mean Squared Error (RMSE) indicate a reliable model. nih.gov Such models can then be used to screen virtual libraries of compounds, prioritizing the synthesis of derivatives with the highest predicted activity. nih.govnih.gov

| QSAR Component | Description | Example |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule | 2D descriptors (e.g., molecular weight, atom counts) and 3D descriptors (e.g., solvent-accessible surface area) |

| Machine Learning Models | Algorithms used to build the correlation model | Gradient Boosting, Random Forest, Support Vector Machine. nih.gov |

| Statistical Validation Metrics | Parameters used to assess the model's predictive ability | Coefficient of Determination (R² > 0.8), Root Mean Squared Error (RMSE, lower is better). nih.gov |

| Application | Use of the validated model | Predicting the biological activity of new, unsynthesized derivatives to guide drug discovery efforts |

Note: This table outlines the key elements of a typical QSAR study.

Advanced Applications of 4 Hydroxy 2 Oxo 2h Pyran 6 Carboxylic Acid in Chemical Sciences Excluding Clinical Applications

Utility as a Heterocyclic Building Block in Complex Organic Synthesis

The 4-hydroxy-2-pyrone scaffold, the core of 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, is a powerful and attractive building block in synthetic organic chemistry. encyclopedia.pub Its utility stems from the multiple electrophilic and nucleophilic centers that allow for a wide array of chemical transformations. mdpi.comencyclopedia.pub These compounds can undergo reactions that either preserve the pyran ring or use it as a precursor for other cyclic and acyclic structures through ring-opening transformations. encyclopedia.pub

Research has demonstrated that the pyran-2-one ring can be opened by various nucleophilic reagents, leading to interesting molecular rearrangements and the formation of new heterocyclic systems. This reactivity makes pyran-2-one derivatives like dehydroacetic acid and triacetic acid lactone important precursors for a vast range of heterocyclic compounds, including those containing pyrazole, isoxazole, pyridone, and pyrimidine (B1678525) rings. The specific functional groups on this compound—the C4-hydroxyl group, the C6-carboxylic acid, and the lactone—provide multiple handles for chemists to elaborate upon, building molecular complexity.

The structural features of 2-pyrones, including their aromatic ring and diene functionalities, enable them to participate in a variety of synthetic reactions such as Diels-Alder reactions and conjugate additions, making them valuable intermediates in the construction of complex natural products. researchgate.net This versatility establishes this compound and its analogs as foundational scaffolds for the synthesis of novel and diverse molecular architectures.

Table 1: Reactivity of the Pyran-2-one Scaffold

| Reaction Type | Reagent Class | Resulting Structures | Reference |

|---|---|---|---|

| Ring-Opening/Rearrangement | Nucleophiles (amines, hydrazines) | N-heterocycles (pyridones, pyrazoles) | encyclopedia.pub |

| Cycloaddition | Dienes / Dienophiles | Complex polycyclic systems | researchgate.net |

Application in Materials Science: Polymer Additives and Monomer Development

The unique chemical structure of 4-hydroxy-2-pyrone derivatives makes them attractive candidates for applications in materials science, particularly as building blocks for novel polymers. encyclopedia.pub The lactone (cyclic ester) functionality within the pyran ring is susceptible to ring-opening polymerization (ROP), a process used to create polyesters with controlled structures and properties.

While direct polymerization of this compound is not widely documented, related pyran-2-one compounds serve as models for this potential application. For instance, 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), a lactone derived from CO2 and butadiene, has been successfully used as a monomer in ROP to synthesize high CO2-content polymers. rsc.orgresearchgate.net This demonstrates the principle that the pyran-2-one core can be a viable monomer for creating advanced polymers, including those designed for recyclability and sustainability. researchgate.net

Furthermore, the presence of both a hydroxyl and a carboxylic acid group on this compound allows it to act as an A-B type monomer in polycondensation reactions to form polyesters, potentially imparting unique thermal or mechanical properties to the resulting materials. Derivatives of this scaffold could also be explored as monomers for creating polymers with unique characteristics for use in specialized applications. ontosight.ai

Role in Agrochemical Research: Herbicide or Fungicide Lead Compounds

The pyran scaffold is a core component of numerous biologically active molecules, including those with applications in agriculture. rsc.orgnih.gov Various pyran derivatives have been investigated and used as agrochemicals, such as insecticides and herbicides. nih.gov The structural diversity of this class of compounds allows for the fine-tuning of their biological activity against specific agricultural pests and pathogens.

Research into novel fungicides has identified pyran derivatives as promising lead compounds. For example, some pyran-based molecules have been designed as potential succinate (B1194679) dehydrogenase inhibitors, a critical target in the development of new fungicides to combat resistance in plant pathogens. The broad spectrum of biological activities associated with pyran-containing compounds, including antifungal and antibacterial properties, makes them a fertile ground for agrochemical discovery. nih.gov Some 2-amino-4H-pyrans, for instance, are utilized as potentially biodegradable agrochemicals.

The development of new pesticides often involves screening libraries of compounds with "privileged" scaffolds known to interact with biological targets, and the pyran ring is one such structure. The functional groups on this compound offer multiple points for chemical modification, allowing researchers to create a library of derivatives to test for herbicidal or fungicidal activity against a range of agricultural targets.

Table 2: Examples of Pyran Derivatives in Agrochemical Research

| Compound Class | Application | Mechanism of Action (Example) | Reference |

|---|---|---|---|

| General Pyran Derivatives | Insecticides, Herbicides | Various | nih.gov |

| Fused Pyran Derivatives | Fungicides | Succinate Dehydrogenase Inhibition | rsc.org |

Analytical Reagent Development and Sensor Applications

Pyran-based compounds have emerged as promising scaffolds for the development of fluorescent reagents, dyes, and chemical sensors. Their conjugated ring systems can be engineered to exhibit specific photophysical properties, such as absorption and emission of light, which can change in the presence of a target analyte. This makes them suitable for use in detection and quantification applications.

The synthesis of pyran-annulated heterocyclic systems is a key area of research for creating new biological sensors. The pyran scaffold can be incorporated into larger molecular frameworks designed to bind selectively to specific ions or biomolecules. Upon binding, a conformational change or electronic perturbation can occur, leading to a measurable change in the fluorescence or color of the compound.

For example, pyran dyes have been investigated for their potential as photoredox catalysts and as key components in solar cells, highlighting the tunable electronic properties of the scaffold. This same versatility can be harnessed to design analytical reagents where the this compound core is functionalized to create selective chemosensors for environmental or biological monitoring.

Pre-clinical Development of Prodrugs and Delivery Systems for Enhanced Bioavailability

In medicinal chemistry, the pyran ring is considered a "privileged structure" due to its prevalence in a wide range of pharmacologically active natural products and synthetic drugs. rsc.org Pyran-based scaffolds are central to numerous compounds that have entered preclinical and clinical trials for various diseases. rsc.orgnih.gov While clinical applications are beyond the scope of this article, the pre-clinical strategies used to optimize the drug-like properties of these scaffolds are highly relevant.

One critical aspect of pre-clinical development is enhancing the bioavailability of a potential drug candidate. A common strategy is the development of prodrugs, which are inactive or less active precursors that are converted into the active drug within the body. The structure of this compound is well-suited for prodrug design. The carboxylic acid and hydroxyl groups are ideal "handles" for chemical modification, typically through the formation of esters.

Esterification can mask the polar functional groups, increasing the molecule's lipophilicity. This can improve its absorption across biological membranes, such as the intestinal wall, thereby increasing its oral bioavailability. Once absorbed into the bloodstream, the ester prodrug is cleaved by ubiquitous esterase enzymes, releasing the active parent compound. A well-known example of this strategy applied to a pyran-based drug is the antiviral Zanamivir, which has a prodrug form, Laninamivir octanoate, where an ester linkage is used. This approach could be directly applied to this compound derivatives to optimize their pharmacokinetic profiles in pre-clinical studies.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dehydroacetic acid |

| Triacetic acid lactone |

| 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP) |

| Zanamivir |

Environmental Fate and Degradation Pathways of 4 Hydroxy 2 Oxo 2h Pyran 6 Carboxylic Acid

Photochemical Degradation in Aqueous and Atmospheric Environments

Direct photochemical degradation of 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid in aqueous environments is expected to be influenced by its aromatic-like pyrone ring structure. Aromatic carboxylic acids can undergo photooxidative degradation in water, a process that can be initiated by the absorption of UV radiation. acs.orgresearchgate.net The presence of hydroxyl groups on the aromatic ring can influence the rate of degradation. acs.org In sunlit surface waters, the primary mechanism for the degradation of many organic compounds is reaction with photochemically generated reactive oxygen species, such as hydroxyl radicals (•OH). While specific rate constants for this compound are not available, it is plausible that it would be susceptible to attack by hydroxyl radicals, leading to hydroxylation of the ring and eventual ring cleavage.

In the atmosphere, the persistence of a compound with the low volatility expected of a carboxylic acid would be minimal. If it were to enter the atmosphere, for instance, through aerosolization, its fate would likely be determined by deposition or reaction with atmospheric oxidants like hydroxyl radicals. The direct photolysis of carboxylic acids in the gas phase can also occur, leading to the formation of radical species. unito.it

Biodegradation by Microorganisms and Metabolic Pathways

The most significant environmental fate for this compound is likely biodegradation by soil and aquatic microorganisms. This compound is structurally analogous to 2-pyrone-4,6-dicarboxylic acid (PDC), a well-established intermediate in the bacterial degradation of lignin-derived aromatic compounds like vanillate (B8668496) and syringate. researchgate.netresearchgate.netnih.gov Bacteria, particularly species like Sphingomonas paucimobilis SYK-6, have evolved sophisticated enzymatic pathways to funnel a wide variety of aromatic compounds into central metabolism. asm.orgoup.comoup.com

The metabolic pathway for the degradation of protocatechuate (a key intermediate from lignin (B12514952) breakdown) in S. paucimobilis SYK-6 involves the following key steps, which provide a model for the likely degradation of this compound:

Ring Cleavage: The aromatic ring of protocatechuate is cleaved by a dioxygenase enzyme, specifically protocatechuate 4,5-dioxygenase (LigAB). This reaction incorporates both atoms of molecular oxygen into the substrate. researchgate.netresearchgate.net

Dehydrogenation: The resulting ring-fission product, 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS), is then dehydrogenated by CHMS dehydrogenase (LigC) to form 2-pyrone-4,6-dicarboxylic acid (PDC). researchgate.netnih.gov

Hydrolysis: PDC is subsequently hydrolyzed by PDC hydrolase (LigI) to open the pyrone ring, yielding 4-oxalomesaconic acid (OMA). nih.gov

Further Metabolism: OMA is then further metabolized through a series of enzymatic reactions involving a hydratase and an aldolase, ultimately producing pyruvate (B1213749) and oxaloacetate, which can enter the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov

Given its structure, this compound would likely be acted upon by a hydrolase, similar to PDC hydrolase, to open the pyrone ring. The resulting aliphatic keto acid would then be channeled into central metabolic pathways. The widespread presence of microorganisms capable of degrading lignin and its derivatives in soil and water suggests that this compound would be readily biodegraded in these environments. nih.govmdpi.comnih.gov

Table 1: Key Enzymes in a Representative Bacterial Degradation Pathway for a Structurally Similar Compound (PDC)

| Enzyme | Gene | Function |

| Protocatechuate 4,5-dioxygenase | ligAB | Catalyzes the 4,5-cleavage of protocatechuate. researchgate.netresearchgate.net |

| CHMS dehydrogenase | ligC | Dehydrogenates the ring-fission product to form PDC. researchgate.netnih.gov |

| PDC hydrolase | ligI | Hydrolyzes 2-pyrone-4,6-dicarboxylic acid (PDC). nih.gov |

| OMA hydratase | ligJ | Hydrates 4-oxalomesaconic acid (OMA). researchgate.net |

| CHA aldolase | ligK | Cleaves 4-carboxy-4-hydroxy-2-oxoadipate. researchgate.net |

Environmental Persistence and Accumulation Studies

Specific studies on the environmental persistence and accumulation of this compound have not been identified. However, based on its likely rapid biodegradation by a diverse range of microorganisms, its persistence in the environment is expected to be low. mdpi.comnih.gov Compounds that are readily utilized as a carbon and energy source by bacteria are generally not persistent. nih.gov The potential for bioaccumulation is also considered to be minimal, as the compound would be metabolized and incorporated into the biomass of the degrading microorganisms or mineralized to carbon dioxide and water. Persistent and mobile substances are of greater concern for contaminating water resources. nih.gov

Transformation Products and Their Environmental Implications

The primary transformation products of this compound through biodegradation are expected to be non-aromatic, aliphatic keto acids. Following the model of PDC degradation, the hydrolysis of the pyrone ring would lead to the formation of a linear dicarboxylic acid. Subsequent enzymatic reactions would break this down into smaller molecules that are common cellular metabolites, such as pyruvate and oxaloacetate. researchgate.netnih.gov These transformation products are readily assimilated by microorganisms and are not considered to be of significant environmental concern.

Photochemical degradation could potentially lead to a different suite of transformation products, including hydroxylated derivatives and ring-opened aliphatic compounds. acs.org However, given the likely dominance of biodegradation as the primary degradation pathway, the formation of significant concentrations of potentially harmful photochemical byproducts in the environment is considered unlikely.

Table 2: Likely Transformation Products of this compound in Biological Systems

| Transformation Product | Precursor in Analogous Pathway | Environmental Significance |

| Aliphatic keto acids | 4-oxalomesaconic acid | Readily metabolized by microorganisms. |

| Pyruvate | 4-carboxy-4-hydroxy-2-oxoadipate | Central metabolite, enters the TCA cycle. |

| Oxaloacetate | 4-carboxy-4-hydroxy-2-oxoadipate | Central metabolite, enters the TCA cycle. |

Conclusion and Future Research Directions for 4 Hydroxy 2 Oxo 2h Pyran 6 Carboxylic Acid

Summary of Key Discoveries and Current State of Knowledge

4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid belongs to the 4-hydroxy-2-pyrone class of compounds, which are polyketide structures found widely in nature. bohrium.comencyclopedia.pub These molecules are noted for their polyfunctional nature, possessing multiple reactive sites that make them attractive starting materials for organic synthesis. encyclopedia.pubmdpi.com They can be used to construct a variety of other molecular structures, including different heterocycles, aromatic compounds, and even polymers. mdpi.com

The synthesis of the 4-hydroxy-2-pyrone core is well-documented, with the most common method being the biomimetic cyclization of 1,3,5-tricarbonyl compounds. mdpi.comresearchgate.net Other established techniques include syntheses based on ketenes and the cyclization of acetylenic 1,3-dicarbonyl compounds. mdpi.com A related compound, 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, has been efficiently synthesized from renewable resources like mucic and glucaric acids, highlighting a green chemistry approach to this family of molecules. researchgate.netresearcher.life

While specific biological activities for this compound are not extensively detailed in current literature, the broader pyranone class exhibits a wide range of pharmacological effects. Derivatives of pyrans have shown potential as antimicrobial, antitumoral, antioxidant, and anti-inflammatory agents. bohrium.comresearchgate.netnih.govmdpi.com For instance, various amide derivatives of a similar pyranone structure have demonstrated significant antibacterial and antifungal activity. tubitak.gov.tr This suggests that this compound could serve as a valuable scaffold for developing new therapeutic agents.

Table 1: Overview of Current Knowledge on 4-hydroxy-2-pyrones

| Aspect | Key Findings |

|---|---|

| Chemical Class | Belongs to the 4-hydroxy-2-pyrone family, a class of polyketides. bohrium.comencyclopedia.pub |

| Synthesis | Commonly synthesized via cyclization of 1,3,5-tricarbonyl compounds; green synthesis routes from renewable resources are emerging. mdpi.comresearchgate.netresearcher.life |

| Key Feature | A versatile building block with multiple reactive sites for synthesizing other complex molecules. encyclopedia.pubmdpi.com |

| Known Activities (of related compounds) | Derivatives exhibit antimicrobial, antioxidant, anti-inflammatory, and antitumoral properties. bohrium.comresearchgate.netnih.govtubitak.gov.tr |

Identification of Unexplored Research Avenues and Gaps in Understanding

Despite the foundational knowledge of 4-hydroxy-2-pyrones, significant research gaps exist for this compound specifically. A primary gap is the lack of comprehensive studies on its own biological and pharmacological profile.

Key Unexplored Areas:

Biological Activity Screening: There is a clear need for systematic screening of this compound and its simple derivatives to determine their potential cytotoxic, antimicrobial, antiviral, and anti-inflammatory activities.

Mechanism of Action: For any identified biological activities, the underlying molecular mechanisms remain to be elucidated.

Derivatization and Structure-Activity Relationship (SAR): The presence of both a carboxylic acid and a hydroxyl group makes this molecule an ideal candidate for chemical modification. mdpi.com A significant unexplored avenue is the synthesis of a library of derivatives to establish clear structure-activity relationships, which could guide the development of more potent and selective compounds.

Toxicological Profile: The safety profile of this compound is unknown. In-depth toxicological studies are necessary before it can be considered for any therapeutic or industrial application.

Applications as a Platform Chemical: While its potential as a building block is recognized, its practical application in synthesizing high-value chemicals or materials from renewable feedstocks is an area ripe for investigation. bohrium.commdpi.com

Emerging Methodologies and Technologies for Pyranone Research

Future research on this compound will be significantly advanced by leveraging emerging technologies in chemical synthesis and analysis. These modern approaches offer improvements in efficiency, sustainability, and the depth of molecular understanding.

Green Chemistry Approaches: The synthesis of pyrones from renewable biomass, such as aldaric acids, is a key emerging area. researchgate.netresearcher.life These methods reduce reliance on petrochemical precursors and align with the principles of sustainable chemistry. Further development of catalytic systems for these bio-based syntheses is a promising research direction.

Modern Synthetic Techniques: Methodologies such as microwave-assisted synthesis and catalyst-free reactions mediated by solar energy are being applied to create pyran derivatives. bohrium.combohrium.com These techniques can dramatically reduce reaction times, improve yields, and lower energy consumption compared to traditional methods. Transition metal-catalyzed reactions, including those using gold or palladium, have also enabled the construction of complex pyrones under mild conditions. nih.gov

Computational and In Silico Methods: Computational chemistry is becoming an indispensable tool. Density Functional Theory (DFT) calculations can predict the reactivity and electronic properties of pyranone derivatives, guiding synthetic efforts. tandfonline.comnih.gov Molecular docking and molecular dynamics simulations can be used to predict how these molecules might interact with biological targets like enzymes, helping to prioritize which derivatives to synthesize and test for specific therapeutic applications. tandfonline.comnih.govmdpi.com

Table 2: Comparison of Traditional vs. Emerging Research Methodologies for Pyranones

| Methodology | Traditional Approach | Emerging Technology | Advantages of Emerging Tech |

|---|---|---|---|

| Synthesis | Multi-step reactions using petrochemical precursors and harsh conditions. | Green synthesis from biomass, microwave-assisted reactions, solar-powered synthesis, advanced catalysis. researchgate.netbohrium.comnih.gov | Increased sustainability, higher efficiency, reduced waste, faster reaction times. |

| Screening | Laborious in-vitro and in-vivo testing of all synthesized compounds. | High-throughput screening (HTS) and virtual screening using computational models. | Rapid identification of promising lead compounds, cost-effective, reduces animal testing. |

| Mechanism Study | Primarily based on experimental biochemical assays. | Computational modeling (DFT, molecular docking), advanced spectroscopy. tandfonline.comnih.govmdpi.com | Provides detailed insight into molecular interactions, predicts binding affinities, guides rational drug design. |

Interdisciplinary Perspectives and Collaborative Research Opportunities

The full potential of this compound can best be unlocked through interdisciplinary collaboration. Its versatile chemical nature positions it at the intersection of several scientific fields.

Medicinal Chemistry and Pharmacology: The pyranone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. nih.gov Collaboration between synthetic organic chemists to create new derivatives and pharmacologists to test them could lead to the discovery of novel drugs for cancer, infectious diseases, or inflammatory conditions. nih.govtubitak.gov.tr

Sustainable Chemistry and Materials Science: As a bio-renewable platform chemical, this compound is of great interest to chemical engineers and materials scientists. bohrium.commdpi.com Research collaborations could focus on converting it into biodegradable polymers, resins, or other advanced materials, contributing to a circular economy. The polyfunctional nature of the molecule makes it a candidate for creating cross-linked polymers with unique properties. mdpi.com

Agricultural Science: Many natural products with pyrone structures exhibit phytotoxic or insecticidal properties. tubitak.gov.tr This opens up opportunities for collaboration with agricultural scientists to explore the potential of this compound derivatives as novel, potentially biodegradable herbicides or pesticides.

Biotechnology and Metabolic Engineering: Biotechnological production of 4-hydroxy-2-pyrones using engineered microorganisms is a rapidly advancing field. researchgate.net Collaborations between synthetic biologists and chemists could optimize fermentation processes to produce this compound or its precursors sustainably and at scale, providing a reliable source for further research and development. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.